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Compound of Interest

Compound Name: (S)-(+)-2-(Anilinomethyl)pyrrolidine

Cat. No.: B1277170 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-2-(Anilinomethyl)pyrrolidine is a prominent chiral auxiliary derived from the naturally

occurring amino acid (S)-proline. Its rigid pyrrolidine framework and the presence of two distinct

nitrogen atoms make it a highly effective molecule for inducing stereoselectivity in a variety of

asymmetric chemical transformations. This guide provides a comprehensive overview of its

synthesis, properties, and applications, with a focus on detailed experimental protocols and

mechanistic insights relevant to researchers in organic synthesis and drug development.

Physicochemical Properties
(S)-(+)-2-(Anilinomethyl)pyrrolidine is a colorless to yellow or green clear liquid under

standard conditions. A summary of its key physicochemical properties is presented below.
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Property Value

Molecular Formula C₁₁H₁₆N₂

Molecular Weight 176.26 g/mol

CAS Number 64030-44-0

Appearance Colorless, yellow or green clear liquid

Melting Point 19 °C (lit.)

Boiling Point 126 °C / 1 mmHg (lit.)

Density 1.05 g/mL

Refractive Index (n20D) 1.57

Optical Rotation [α]²⁰/D +16 to +20° (c = 1 in ethanol)

Synthesis of (S)-(+)-2-(Anilinomethyl)pyrrolidine
The most common and efficient synthesis of (S)-(+)-2-(Anilinomethyl)pyrrolidine commences

from the readily available and inexpensive chiral pool starting material, (S)-proline. The

synthesis is a modified four-step procedure with a reported overall yield of 56%.[1]
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Caption: Synthetic pathway for (S)-(+)-2-(Anilinomethyl)pyrrolidine.

Experimental Protocol: Synthesis from (S)-Proline
Step 1: Esterification of (S)-Proline

To a suspension of (S)-proline in methanol, slowly add thionyl chloride at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir until the reaction is

complete (monitored by TLC).

Remove the solvent under reduced pressure to obtain (S)-proline methyl ester hydrochloride.

Neutralize with a suitable base (e.g., triethylamine) and extract with an organic solvent.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (S)-

proline methyl ester.

Step 2: N-Benzoylation

Dissolve (S)-proline methyl ester in a suitable solvent (e.g., dichloromethane) and cool to 0

°C.

Add a base (e.g., triethylamine or pyridine) followed by the dropwise addition of benzoyl

chloride.

Stir the reaction mixture at room temperature until completion.

Wash the reaction mixture with water and brine, then dry the organic layer and concentrate

to obtain N-benzoyl-(S)-proline methyl ester.

Step 3 & 4: Reduction

In a flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride

(LiAlH₄) in a dry ether solvent (e.g., THF or diethyl ether).

Slowly add a solution of N-benzoyl-(S)-proline methyl ester in the same solvent to the LiAlH₄

suspension at 0 °C.

After the addition is complete, heat the reaction mixture to reflux and maintain for several

hours until the reaction is complete.

Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition

of water and an aqueous sodium hydroxide solution.

Filter the resulting aluminum salts and wash thoroughly with an organic solvent.
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Dry the combined organic filtrates and concentrate under reduced pressure.

Purify the crude product by column chromatography or distillation under reduced pressure to

afford pure (S)-(+)-2-(Anilinomethyl)pyrrolidine.

Applications in Asymmetric Synthesis
(S)-(+)-2-(Anilinomethyl)pyrrolidine is a versatile chiral auxiliary employed in a range of

asymmetric transformations to synthesize enantiomerically enriched molecules. Its efficacy

stems from its ability to form rigid, chelated intermediates that effectively shield one face of the

reactive center, directing the approach of the incoming reagent.

Asymmetric Reduction of Prochiral Ketones
One of the key applications of this chiral auxiliary is in the asymmetric reduction of prochiral

ketones to chiral secondary alcohols. This is typically achieved by forming a chiral hydride

reagent in situ with a reducing agent like lithium aluminum hydride (LiAlH₄).

Quantitative Data: Asymmetric Reduction of Ketones

Ketone Chiral Alcohol Yield (%)
Optical Purity (%
ee)

Acetophenone (S)-1-Phenylethanol 93 92

Propiophenone
(S)-1-Phenyl-1-

propanol
- 85

Isobutyrophenone
(S)-1-Phenyl-2-

methyl-1-propanol
- 68

Data sourced from studies on asymmetric reductions using chiral hydride reagents prepared

from LiAlH₄ and (S)-2-(N-substituted aminomethyl)pyrrolidines.[1]

Experimental Protocol: Asymmetric Reduction of Acetophenone

In a flame-dried flask under an inert atmosphere, dissolve (S)-(+)-2-
(Anilinomethyl)pyrrolidine in dry THF.
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To this solution, add a solution of lithium aluminum hydride in THF dropwise at 0 °C.

Stir the mixture at room temperature for 1 hour to form the chiral hydride reagent.

Cool the reaction mixture to -78 °C and add a solution of acetophenone in dry THF dropwise.

Stir the reaction at -78 °C for the specified time (typically 2-4 hours).

Quench the reaction by the slow addition of water, followed by an aqueous solution of

sodium hydroxide.

Allow the mixture to warm to room temperature and filter the solid aluminum salts.

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure.

Purify the crude product by column chromatography to yield (S)-1-phenylethanol.

Asymmetric Synthesis of α-Hydroxy Aldehydes
This chiral auxiliary is also instrumental in the asymmetric synthesis of α-hydroxy aldehydes,

which are valuable building blocks in organic synthesis. The strategy involves the formation of

a chiral aminal from the auxiliary and a glyoxal, followed by a diastereoselective addition of a

Grignard reagent.

Quantitative Data: Asymmetric Synthesis of α-Hydroxy Aldehydes

Glyoxal Grignard Reagent
α-Hydroxy
Aldehyde

Optical Yield (%)

Phenylglyoxal
Methylmagnesium

bromide

(R)-2-Hydroxy-2-

phenylpropanal
95

Phenylglyoxal
Ethylmagnesium

bromide

(R)-2-Hydroxy-2-

phenylbutanal
94
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Data from the asymmetric synthesis of α-hydroxy aldehydes using (S)-2-

(anilinomethyl)pyrrolidine.[1][2]

Experimental Protocol: Asymmetric Synthesis of (R)-2-Hydroxy-2-phenylpropanal

React (S)-(+)-2-(Anilinomethyl)pyrrolidine with phenylglyoxal to form the corresponding

keto aminal.

Treat the keto aminal with methylmagnesium bromide in an ethereal solvent at low

temperature (-78 °C).

After the reaction is complete, hydrolyze the resulting hydroxy aminal with an aqueous acid

(e.g., dilute HCl) to release the α-hydroxy aldehyde.

Extract the product with an organic solvent, dry the organic layer, and purify by

chromatography.

Asymmetric Michael Addition
(S)-(+)-2-(Anilinomethyl)pyrrolidine and its derivatives can act as organocatalysts in

asymmetric Michael additions, facilitating the formation of carbon-carbon bonds with high

stereocontrol. The pyrrolidine nitrogen forms an enamine intermediate with the donor molecule,

while the anilino group can participate in directing the stereochemistry.

Mechanism of Asymmetric Michael Addition
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Caption: Mechanism of organocatalytic asymmetric Michael addition.

Role in Drug Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous

FDA-approved drugs. Chiral auxiliaries like (S)-(+)-2-(Anilinomethyl)pyrrolidine are crucial for

the stereoselective synthesis of complex drug molecules, where a specific enantiomer is often

responsible for the desired therapeutic effect while the other may be inactive or even harmful.

The ability to control stereochemistry is paramount in the development of safe and effective

pharmaceuticals. This chiral auxiliary and its derivatives serve as key building blocks in the

synthesis of various therapeutic agents, including those targeting neurological disorders.

Conclusion
(S)-(+)-2-(Anilinomethyl)pyrrolidine is a highly valuable and versatile chiral auxiliary in

modern asymmetric synthesis. Its straightforward preparation from (S)-proline, coupled with its
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demonstrated efficacy in a variety of stereoselective transformations, makes it an indispensable

tool for chemists in both academic and industrial research. The detailed protocols and

mechanistic insights provided in this guide are intended to facilitate its application in the

synthesis of complex, enantiomerically pure molecules for a wide range of scientific endeavors,

particularly in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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